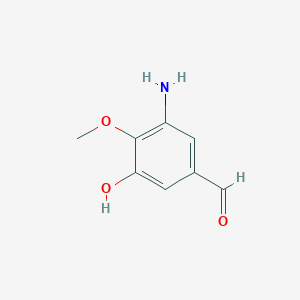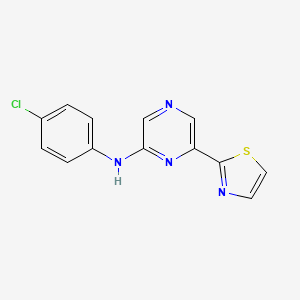
(4-Chloro-phenyl)-(6-thiazol-2-yl-pyrazin-2-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-phenyl)-(6-thiazol-2-yl-pyrazin-2-yl)-amine is a chemical compound with the molecular formula C13H9ClN4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenyl)-(6-thiazol-2-yl-pyrazin-2-yl)-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized by the condensation of 1,2-diketones with diamines.
Coupling Reactions: The final step involves coupling the chloro-substituted phenyl group with the thiazole-pyrazine intermediate using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-phenyl)-(6-thiazol-2-yl-pyrazin-2-yl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Chloro-phenyl)-(6-thiazol-2-yl-pyrazin-2-yl)-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4-Chloro-phenyl)-(6-thiazol-2-yl-pyrazin-2-yl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the disruption of cellular processes such as proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-phenyl)-(6-thiazol-2-yl-pyrimidin-2-yl)-amine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
(4-Chloro-phenyl)-(6-thiazol-2-yl-pyridine-2-yl)-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
(4-Chloro-phenyl)-(6-thiazol-2-yl-pyrazin-2-yl)-amine is unique due to the presence of both thiazole and pyrazine rings, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H9ClN4S |
|---|---|
Molecular Weight |
288.76 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-(1,3-thiazol-2-yl)pyrazin-2-amine |
InChI |
InChI=1S/C13H9ClN4S/c14-9-1-3-10(4-2-9)17-12-8-15-7-11(18-12)13-16-5-6-19-13/h1-8H,(H,17,18) |
InChI Key |
RDUBYQNKJSBSFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CN=C2)C3=NC=CS3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)

![1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13957690.png)
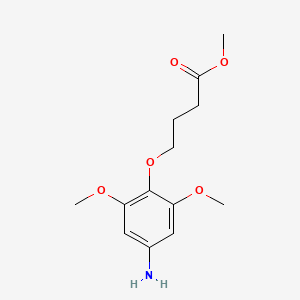
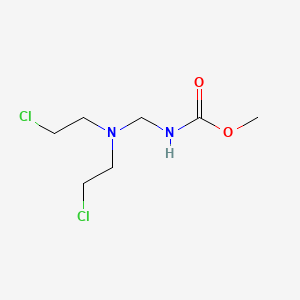
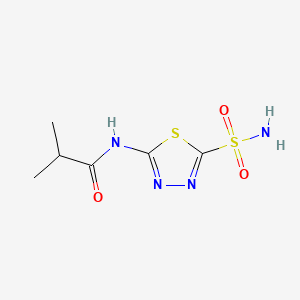
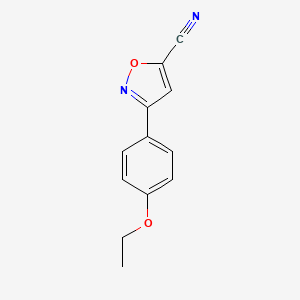
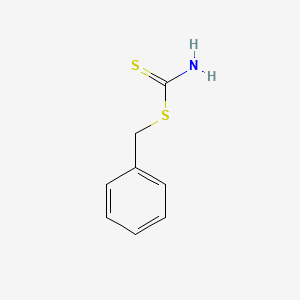


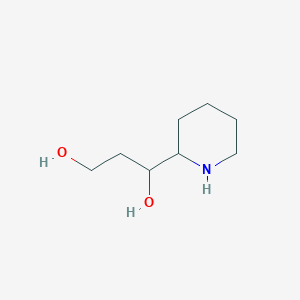

![Pyrano[4,3,2-cd][1,2]benzoxazole](/img/structure/B13957725.png)
